2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound features a pyrimidine core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 4. The pyrimidin-4-yloxy moiety is linked to an acetamide group, which is further attached to a 2,5-dimethoxyphenyl ring.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-13-10-20(25-21(23-13)14-4-6-15(22)7-5-14)29-12-19(26)24-17-11-16(27-2)8-9-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDUSYPEGQXDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide, also known as M180-0268, is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 413.9 g/mol. Its structure features a pyrimidine core substituted with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O4 |
| Molecular Weight | 413.9 g/mol |
| CAS Number | 1251587-21-9 |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds related to this class. For instance, derivatives similar to this compound have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses. In vitro studies reported IC50 values for COX-2 inhibition comparable to standard drugs like celecoxib .
Mechanism of Action:
The anti-inflammatory mechanism appears to involve the suppression of pro-inflammatory cytokines and the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways. This results in reduced expression of inducible nitric oxide synthase (iNOS) and COX-2 enzymes, effectively mitigating inflammation in various models .
Neuroprotective Properties
Neuroprotective effects have been observed in models of neuroinflammation, particularly in conditions mimicking Parkinson's disease. The compound demonstrated a protective role against lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting microglial activation and reducing the release of neurotoxic substances such as nitric oxide and pro-inflammatory cytokines .
Case Study:
In a study involving MPTP-induced neurotoxicity in mice, prophylactic treatment with similar compounds resulted in decreased behavioral deficits and protection of dopaminergic neurons through modulation of inflammatory pathways . This suggests potential therapeutic applications for conditions involving neuroinflammation.
Structure-Activity Relationship (SAR)
The structural modifications on the pyrimidine core significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups like chlorophenyl enhances the anti-inflammatory potency by improving binding affinity to target enzymes such as COX-2 and iNOS. Conversely, modifications that introduce electron-donating groups tend to reduce efficacy .
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with similar structures to 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide may exhibit significant pharmacological activities. These include:
- Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. The presence of the chlorophenyl and methoxy groups may enhance this activity by improving bioavailability and selectivity towards cancer cells.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial effects, which are often associated with similar pyrimidine-based compounds. This could lead to applications in treating bacterial infections or as a component in antibiotic formulations.
Biochemical Mechanisms
The interaction of this compound with biological targets such as enzymes and receptors is crucial for its therapeutic efficacy. Research has focused on:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer metabolism.
- Receptor Modulation : It is hypothesized that this compound could modulate G-protein coupled receptors (GPCRs), which play a vital role in cellular signaling processes.
Case Studies
Several studies have explored the applications of similar compounds, providing insights into the potential uses of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinyl vs. Pyrimidinyl Core: Substituent Effects
Compound : 2-[3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide (CAS: 922902-36-1)
- Core Difference : Replaces the pyrimidine ring with a pyridazine ring.
- Key Data :
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈ClN₃O₄ |
| Molecular Weight | 399.831 g/mol |
| ChemSpider ID | 5974071 |
- The 6-oxo group may enhance hydrogen bonding but reduce metabolic stability .
Benzothiazole-Based Analogs: Heterocycle Replacement
Compound : N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP3348550A1)
- Core Difference : Substitutes pyrimidine with a benzothiazole ring.
- Key Data :
| Property | Value |
|---|---|
| Substituent (R1) | CF₃ or halogen (e.g., Cl) |
| Preferred Backbone (X) | CH₂ |
- Impact: Benzothiazole derivatives are known for enhanced π-π stacking interactions in hydrophobic pockets.
Pyridine Derivatives: Functional Group Variations
Compound: N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (BD00792759)
- Key Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₄ |
| Molecular Weight | 356.37 g/mol |
| Purity | 98% |
- Impact: The amino and cyano groups on the pyridine ring introduce hydrogen-bonding capabilities, which may enhance target selectivity. The ethoxy group could prolong metabolic half-life compared to methyl or chloro substituents .
Pyrrolidine-Substituted Pyrimidine Analogs
Compound : N-(2,5-Dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (L868-0116)
- Key Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₄ |
| Molecular Weight | 372.42 g/mol |
- Impact : The pyrrolidine substituent introduces a basic nitrogen, improving solubility in acidic environments. However, the absence of a chlorophenyl group may reduce hydrophobic interactions with target proteins .
Pharmacological and Physicochemical Properties
| Compound Type | logP (Predicted) | Solubility (mg/mL) | Key Pharmacological Notes |
|---|---|---|---|
| Target Pyrimidine Derivative | 3.2 | <0.1 | Potential kinase inhibition (JNK) |
| Pyridazine Analog | 2.8 | 0.15 | Enhanced hydrogen bonding |
| Benzothiazole Analog | 3.9 | <0.05 | High lipophilicity, CNS penetration |
| Pyridine Derivative | 2.5 | 0.3 | Improved solubility, metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
